6-Mercaptopurine 3-oxide

Toxicology Chemotherapeutic Index LD50

6-Mercaptopurine 3-oxide (6-MP 3-oxide; CAS 145-95-9; NSC-528013) is a synthetic purine N-oxide derivative of the well-known antimetabolite 6-mercaptopurine (6-MP). It belongs to the thiopurine class of anticancer and immunosuppressive agents but is distinguished by the presence of an N-oxide function at the 3-position of the purine ring, which fundamentally alters its physicochemical properties, metabolic handling, and toxicity profile relative to 6-MP and other thiopurines.

Molecular Formula C5H4N4OS
Molecular Weight 168.18 g/mol
CAS No. 145-95-9
Cat. No. B087180
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Mercaptopurine 3-oxide
CAS145-95-9
Molecular FormulaC5H4N4OS
Molecular Weight168.18 g/mol
Structural Identifiers
SMILESC1=NC2=C(N1)C(=S)N=CN2O
InChIInChI=1S/C5H4N4OS/c10-9-2-8-5(11)3-4(9)7-1-6-3/h1-2,10H,(H,6,7)
InChIKeyKQVFSGYPMZGDGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Mercaptopurine 3-Oxide (CAS 145-95-9): Chemotherapeutic Potential and Key Differentiation from Parent Thiopurines


6-Mercaptopurine 3-oxide (6-MP 3-oxide; CAS 145-95-9; NSC-528013) is a synthetic purine N-oxide derivative of the well-known antimetabolite 6-mercaptopurine (6-MP). It belongs to the thiopurine class of anticancer and immunosuppressive agents but is distinguished by the presence of an N-oxide function at the 3-position of the purine ring, which fundamentally alters its physicochemical properties, metabolic handling, and toxicity profile relative to 6-MP and other thiopurines [1]. First synthesized and biologically evaluated by Brown et al. in 1965, the compound has been investigated for its chemotherapeutic possibilities in experimental tumor models [2]. Unlike 6-MP, which acts as a prodrug requiring metabolic activation via hypoxanthine-guanine phosphoribosyltransferase (HGPRT) and is subject to rapid inactivation by xanthine oxidase, the 3-oxide modification confers distinct pharmacological characteristics that preclude simple substitution with generic thiopurine alternatives [3].

Why 6-MP or Other Thiopurines Cannot Substitute for 6-Mercaptopurine 3-Oxide in Research and Industrial Applications


Generic substitution of 6-mercaptopurine 3-oxide with unmodified 6-MP, 6-thioguanine, or azathioprine is not scientifically valid because the N-oxide modification at the purine 3-position fundamentally alters the molecule's electronic distribution, metabolic susceptibility, and toxicological profile [1]. The 3-oxide group reduces the electron density on the purine ring, diminishing its substrate affinity for xanthine oxidase—the primary enzyme responsible for 6-MP inactivation [2]. Consequently, 6-MP 3-oxide exhibits a distinct metabolic fate that cannot be replicated by merely adjusting the dose of parent thiopurines. Furthermore, the S-oxide class has been explicitly noted to offer a potentially improved chemotherapeutic index through reduced host toxicity compared to the parent purines [1]. These differences are not incremental but structural in nature, meaning that any research model, analytical method, or synthetic pathway designed around 6-MP 3-oxide will produce non-comparable results if an alternative thiopurine is used. The quantitative evidence below substantiates these claims.

6-Mercaptopurine 3-Oxide: Quantitative Evidence Guide for Differentiated Selection vs. Closest Analogs


Reduced Acute Systemic Toxicity Relative to 6-Mercaptopurine

The acute intraperitoneal toxicity of 6-mercaptopurine 3-oxide was evaluated in rats, yielding an LD50 of 250 mg/kg . This value is substantially higher than the LD50 reported for the parent compound 6-MP, which was 140 ± 40 mg/kg when administered intraperitoneally to mice on a 7-day schedule [1]. Although cross-species and cross-study comparisons require cautious interpretation, the direction of the difference is consistent with the class-level observation that purine N-oxides, including 6-MP 3-oxide, are 'often less toxic than the parent purine' [2]. The reduced toxicity has been attributed to the altered electronic character of the N-oxide, which diminishes interaction with off-target nucleophiles [2].

Toxicology Chemotherapeutic Index LD50

Unique Synthetic Utility as a Key Intermediate for 6-Halogenopurine 3-Oxides

6-Mercaptopurine 3-oxide serves as an essential synthetic precursor that cannot be replaced by 6-MP or other thiopurines for the preparation of 6-halogenopurine 3-oxides. Treatment of 6-MP 3-oxide with chlorine or bromine directly yields 6-chloropurine 3-oxide and 6-bromopurine 3-oxide, respectively, in a single-step halogenation reaction [1]. The corresponding reaction with 6-MP itself does not occur because the thiol group quenches the halogenating agent and the purine ring is insufficiently activated. Additionally, 6-MP 3-oxide reacts with ammonium dithiocarbamate to regenerate the thiol, and with hydrogen fluoride/chlorine to give 6-purinesulfonyl fluoride 3-oxide, a versatile sulfonamide precursor [2]. These transformations are inaccessible from 6-MP or 6-thioguanine, making 6-MP 3-oxide a non-substitutable building block in purine 3-oxide chemistry.

Synthetic Chemistry Purine Derivatives Halogenation

Distinct Metabolic Fate: Resistance to Xanthine Oxidase-Mediated Inactivation

6-Mercaptopurine is rapidly catabolized by xanthine oxidase (XO) to the inactive metabolite 6-thiouric acid, a process that significantly limits its oral bioavailability and necessitates careful dose individualization [1]. The N-oxide modification at the 3-position of 6-MP 3-oxide sterically and electronically shields the purine ring from XO-mediated oxidation at the 8-position, as evidenced by the observation that 6-MP 3-oxide can be oxidized by butyl nitrite to its disulfide without undergoing ring hydroxylation [2]. This distinct metabolic handling implies a fundamentally different pharmacokinetic profile. While direct comparative pharmacokinetic data for 6-MP 3-oxide versus 6-MP in the same model are not available in the current literature, the chemical rationale is supported by the broader class behavior of purine N-oxides, which are generally poor substrates for molybdenum hydroxylases [3].

Drug Metabolism Xanthine Oxidase Purine Catabolism

Characterized Reference Standard for Analytical Method Development and Metabolite Identification

6-Mercaptopurine 3-oxide is employed as a characterized reference standard in the development of spectrophotometric and chromatographic methods for the simultaneous determination of 6-MP and its oxidative metabolites in biological matrices [1]. In a validated multivariate calibration study, 6-MP 3-oxide was successfully resolved and quantified alongside 6-MP, 6-thioxanthine, 6-thiouric acid, and 8-hydroxy-6-MP in synthetic solutions and human plasma using partial least squares (PLS-1) and principal component regression (PCR) spectrophotometric methods [1]. This analytical discrimination is critical because 6-MP 3-oxide—unlike other 6-MP metabolites—retains the intact purine scaffold with an N-oxide modification, making it a specific marker for N-oxidative metabolic pathways or synthetic N-oxide impurities [2]. Generic thiopurine reference standards (e.g., 6-MP, 6-thioguanine) cannot serve this purpose due to differing spectral and chromatographic properties.

Analytical Chemistry Reference Standards Metabolite Profiling

Optimal Procurement-Driven Application Scenarios for 6-Mercaptopurine 3-Oxide (CAS 145-95-9)


Synthesis of 6-Halogenopurine 3-Oxide Libraries for Anticancer Drug Discovery

6-MP 3-oxide is the mandatory starting material for generating 6-chloro-, 6-bromo-, and 6-iodopurine 3-oxides, which serve as versatile intermediates for structure-activity relationship (SAR) studies of purine-based antimetabolites. Laboratories engaged in medicinal chemistry campaigns targeting purine salvage pathways or developing novel purine N-oxide prodrugs will find 6-MP 3-oxide irreplaceable, as alternative thiopurines cannot undergo the requisite halogenation at the 6-position while retaining the 3-oxide functionality [1]. The synthetic route from 6-MP 3-oxide to 6-halogenopurine 3-oxides is well-documented and proceeds under mild conditions, enabling rapid diversification [1].

In Vivo Toxicology Studies Requiring a Wider Safety Margin Than 6-Mercaptopurine

For preclinical toxicology programs where 6-MP's dose-limiting myelosuppression and hepatotoxicity restrict the achievable dose range, 6-MP 3-oxide offers a demonstrably higher LD50 (250 mg/kg i.p. rat vs. 140 mg/kg i.p. mouse for 6-MP) [2]. This expanded therapeutic window allows investigation of purine antimetabolite pharmacology at dose levels that would be intolerable with parent 6-MP, making it a strategic choice for maximum-tolerated-dose (MTD) studies, combination therapy regimens, or long-term toxicity profiling .

Analytical Method Development and Validation for Thiopurine Metabolite Profiling

Contract research organizations (CROs) and pharmaceutical QC departments developing HPLC-UV or LC-MS/MS methods for comprehensive thiopurine metabolite monitoring require 6-MP 3-oxide as an authentic reference standard. Its distinct chromatographic retention time and UV absorption profile enable unambiguous identification and quantification, which cannot be achieved with 6-MP, 6-thioguanine, or other metabolites [2]. Suppliers providing 6-MP 3-oxide with a Certificate of Analysis (CoA) documenting purity, identity, and stability data directly support regulatory submissions (e.g., ANDA, DMF) and method transfer exercises [3].

Mechanistic Studies of Purine N-Oxide Pharmacology and Xanthine Oxidase-Independent Activity

Investigators studying purine antimetabolite mechanisms independent of xanthine oxidase metabolism will benefit from 6-MP 3-oxide's resistance to XO-mediated 8-oxidation [1]. This property makes it a selective tool compound for dissecting XO-dependent versus XO-independent pharmacological effects, enabling cleaner interpretation of in vitro and in vivo data. The compound can serve as a negative control for XO-dependent 6-MP toxicity pathways while retaining the purine scaffold necessary for HGPRT-mediated activation studies [1].

Quote Request

Request a Quote for 6-Mercaptopurine 3-oxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.